molecular formula C13H20ClN3O B6360904 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine CAS No. 1562338-69-5

3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine

Cat. No. B6360904
Key on ui cas rn: 1562338-69-5
M. Wt: 269.77 g/mol
InChI Key: QNZZWJGBBWNRHW-UHFFFAOYSA-N
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Patent
US08729263B2

Procedure details

To a 30-L reactor was charged 3,6-dichloropyridazine (1 kg, 6.7 mol), 2,2,6,6-tetramethylpiperidin-4-ol (1.05 kg, 6.7 mol) and THF (5 L). The mixture was stirred and cooled to −5° C. tBuOK (1.13 kg, 10.1 mol) dissolved in THF (10 L) was added slowly to the reactor while keeping the temperature at −5-0° C. The reaction mixture became deep brown during addition. After the addition was complete, the mixture was stirred for 1 hour at −5-0° C., after which time HPLC analysis showed that the reaction was complete. Ice water (1:1, 10 kg) was added slowly to quench the reaction. The mixture was concentrated under reduced pressure to remove most of the THF. The residue was extracted with EtOAc twice (10 L+5 L). The combined organic layer was washed with water (10 L×3), then concentrated under reduced pressure to give a black residue. Petroleum ether (25 L) was added to this residue while stirring. The dark solid that formed was removed by filtration. The pale yellow filtrate was concentrated under reduced pressure to give a yellow solid, which was dried at 50° C. in vacuo to give 3-chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine (1.3 kg, 4.8 mol), and was used in the next step without further purification. MS m/z 270.1 [M+H]; 1H-NMR: (CDCl3, 400 MHz) δ 7.36 (d, J=9.2 Hz, 1H), 6.90 (d, J=9.2 Hz, 1H), 5.74 (m, 1H), 2.20 (dd, Ja=4 Hz, Jb=12.4 Hz, 2H), 1.30 (m, 14H).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.05 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
1.13 kg
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
10 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
25 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][C:10]1([CH3:19])[CH2:15][CH:14]([OH:16])[CH2:13][C:12]([CH3:18])([CH3:17])[NH:11]1.C(O[K])(C)(C)C>C1COCC1>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:16][CH:14]2[CH2:15][C:10]([CH3:19])([CH3:9])[NH:11][C:12]([CH3:18])([CH3:17])[CH2:13]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
1.05 kg
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Name
Quantity
5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.13 kg
Type
reactant
Smiles
C(C)(C)(C)O[K]
Step Three
Name
Ice water
Quantity
10 kg
Type
reactant
Smiles
Step Four
Name
Quantity
10 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Petroleum ether
Quantity
25 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly to the reactor
CUSTOM
Type
CUSTOM
Details
at −5-0° C
ADDITION
Type
ADDITION
Details
The reaction mixture became deep brown during addition
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at −5-0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc twice (10 L+5 L)
WASH
Type
WASH
Details
The combined organic layer was washed with water (10 L×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a black residue
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The dark solid that formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The pale yellow filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was dried at 50° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.8 mol
AMOUNT: MASS 1.3 kg
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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